
3-bromo-4-piperazinobenzoic acid
Overview
Description
3-Bromo-4-piperazinobenzoic acid is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-piperazinobenzoic acid typically involves the bromination of 4-piperazinobenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-piperazinobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the benzene ring.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-piperazinobenzoic acid serves as a lead compound in drug development, particularly for targeting various diseases. Its structure provides a scaffold for designing new pharmaceuticals that interact with biological systems.
- Potential Therapeutics: Compounds similar to this compound have shown promise in treating conditions such as cancer and neurodegenerative diseases. For instance, structural modifications can enhance binding affinity to specific receptors or enzymes, optimizing pharmacological profiles.
Enzyme Inhibition Studies
Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and protein interactions . It may modulate the activity of various enzymes, providing insights into biochemical pathways and potential therapeutic targets.
- Case Study Example: A study involving similar piperazine derivatives demonstrated their effectiveness in inhibiting specific enzyme activities, which could be extrapolated to research involving this compound .
Biological Research
In biological contexts, this compound is employed to explore interactions with receptors and cellular mechanisms. Its ability to influence biological pathways makes it valuable in pharmacological research.
- Mechanism of Action: The precise mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve interactions with molecular targets such as enzymes or receptors.
- Enzyme Interaction Studies : Research has shown that piperazine derivatives can significantly alter enzyme activity, suggesting that modifications to the piperazine ring could enhance biological interactions .
- Therapeutic Potential : A study indicated that compounds similar to this compound demonstrated anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases .
Mechanism of Action
The specific mechanism of action for 3-bromo-4-piperazinobenzoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(1-piperazinyl)benzoic acid
- 3-Bromo-4-(piperazin-1-yl)benzoic acid
Uniqueness
3-Bromo-4-piperazinobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
3-Bromo-4-piperazinobenzoic acid (CAS# 1131594-67-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety substituted with a bromine atom at the 3-position and a piperazine group at the 4-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 299.164 g/mol. The presence of both the bromine atom and the piperazine ring is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance:
- Case Study : A study conducted by researchers synthesized several derivatives of piperazinobenzoic acids, including this compound, which exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties .
- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported to be around 5.85 µM and 4.53 µM, respectively, suggesting a promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
Another significant aspect of its biological activity is its role as an enzyme inhibitor .
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer progression, particularly MEK enzymes. This inhibition can reverse transformed phenotypes in certain cell types, indicating its potential use in treating proliferative diseases such as cancer .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-Bromo-4-(3-methylpiperidin-1-yl)benzoic acid | CHBrNO | Moderate antimicrobial effects |
4-Bromo-2-(4-methylpiperidin-1-yl)benzoic acid | CHBrNO | Limited anticancer activity |
This compound | CHBrNO | Significant antimicrobial and anticancer properties |
Properties
IUPAC Name |
3-bromo-4-piperazin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTZCGSRVQMIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662426 | |
Record name | 3-Bromo-4-(piperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-67-6 | |
Record name | 3-Bromo-4-(1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(piperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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